Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with chlorine atoms and a triazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups at the chlorine-substituted positions.
Scientific Research Applications
Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyridine: Shares the pyridine ring with chlorine substitutions.
5-Methyl-1,2,3-triazole: Contains the triazole ring structure.
Methyl 2-pyridylcarboxylate: Similar ester functional group.
Uniqueness
Methyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of a dichloropyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8Cl2N4O2 |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
methyl 2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H8Cl2N4O2/c1-5-8(10(17)18-2)15-16(14-5)9-7(12)3-6(11)4-13-9/h3-4H,1-2H3 |
InChI Key |
CJVMXWXHZZHOAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)OC)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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